Acridine mustard free base

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

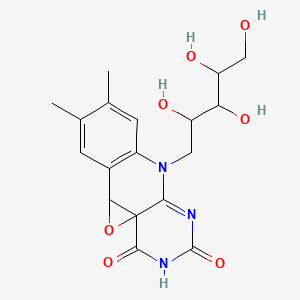

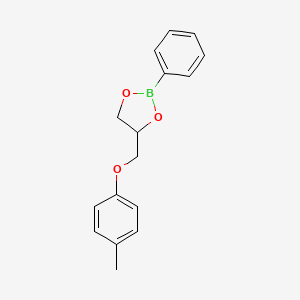

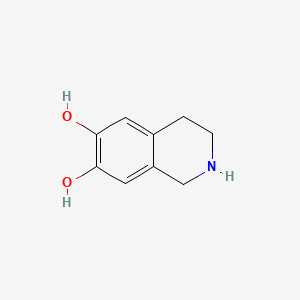

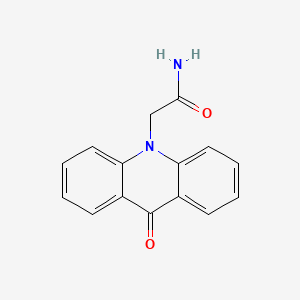

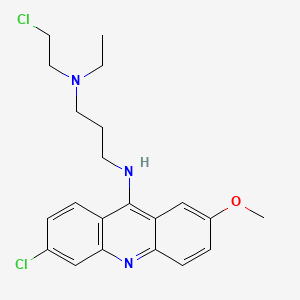

N-(2-chloroethyl)-N'-(6-chloro-2-methoxyacridin-9-yl)-N-ethylpropane-1,3-diamine is a member of acridines.

Scientific Research Applications

Mutagenicity and Genetic Alterations

Acridine mustard, specifically ICR-170, a nitrogen mustard derivative of acridine, has been extensively studied for its mutagenic properties. It has been shown to produce predominantly base-pair insertions or deletions and a lower frequency of base-pair substitutions. This mutagenicity was observed in tests on Neurospora crassa and is attributed to both the acridine ring and the nitrogen mustard group in its molecular structure (Malling, 1967). Additionally, ICR-170 has been shown to induce frame shift mutations in Drosophila melanogaster, suggesting a complex mutagenic process involving both the acridine and the nitrogen mustard components (Carlson, Sederoff, & Cogan, 1967).

Anticancer Properties

Acridine derivatives, including acridine mustard, have been recognized for their anticancer properties. These compounds intercalate within the double-stranded DNA structure, interfering with cellular machinery, and have shown potential in targeting specific biological molecules like topoisomerases and telomerases. Their ability to function as chemotherapeutic agents, based on their DNA-affinic properties, has been a significant area of research (Belmont, Bosson, Godet, & Tiano, 2007).

DNA Interactions and Cytotoxicity

Studies have explored the structure-activity relationships of acridine-linked aniline mustards, focusing on their cytotoxicity, antitumor activity, and DNA cross-linking ability. These compounds, by varying the length of the linker chain, show a relationship between chain length and biological properties, including DNA alkylation and antitumor activities (Valu et al., 1990).

Chromosome Markers and Heterochromatin Analysis

Acridine derivatives like Quinacrine dihydrochloride and its mustard have been utilized as chromosome markers and for investigating the chemical differentiation of euchromatin and heterochromatin, providing insights into chromosomal structures and functions (Vosa, 1970).

DNA Repair Mechanisms

Studies on the excision of DNA adducts formed by nitrogen mustards, including acridine mustard, by bacterial and mammalian 3-methyladenine-DNA glycosylases, have contributed to understanding DNA repair mechanisms. These studies highlight the role of specific proteins in eliminating cytotoxic adducts from DNA, providing insights into cellular responses to DNA damage (Mattes, Lee, Laval, & O'Connor, 1996).

properties

CAS RN |

13015-79-7 |

|---|---|

Molecular Formula |

C21H25Cl2N3O |

Molecular Weight |

406.3 g/mol |

IUPAC Name |

N'-(2-chloroethyl)-N-(6-chloro-2-methoxyacridin-9-yl)-N'-ethylpropane-1,3-diamine |

InChI |

InChI=1S/C21H25Cl2N3O/c1-3-26(12-9-22)11-4-10-24-21-17-7-5-15(23)13-20(17)25-19-8-6-16(27-2)14-18(19)21/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,24,25) |

InChI Key |

OIFINQAUHKZSBV-UHFFFAOYSA-N |

SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |

Canonical SMILES |

CCN(CCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC)CCCl |

Other CAS RN |

13015-79-7 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.